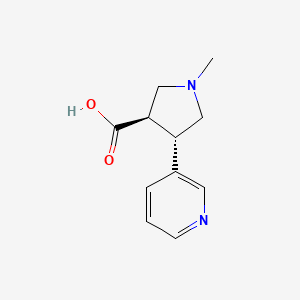

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid

Description

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a methyl group at the 1-position, a pyridin-3-yl substituent at the 4-position, and a carboxylic acid moiety at the 3-position.

Properties

IUPAC Name |

(3R,4S)-1-methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-13-6-9(10(7-13)11(14)15)8-3-2-4-12-5-8/h2-5,9-10H,6-7H2,1H3,(H,14,15)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODNSHFPWXNPPQ-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C(=O)O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]([C@H](C1)C(=O)O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,3-dipolar cycloaddition reactions, where a dipolarophile reacts with an achiral ylide precursor under controlled conditions . The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or chromatography. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The pyridinyl and pyrrolidine rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The pyridin-3-yl group in the target compound introduces heteroaromaticity, which contrasts with analogs bearing indole, phenyl, or benzodioxol substituents. Key comparisons include:

Aromatic vs. Heteroaromatic Substituents

- Indole Derivatives (e.g., 14{6,5}): Bulkier and less polar than pyridin-3-yl, with a 1-methylindol-3-yl group contributing to higher molecular weight (475 g/mol) and moderate yield (76%) .

- Phenyl Derivatives (e.g., 14{1,8}): Hydrophobic phenyl groups result in lower molecular weight (355 g/mol) but variable purity (79%) .

Electron-Withdrawing vs. Electron-Donating Groups

Analytical Characterization

Biological Activity

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid is a chiral compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C10H12N2O2

- Molecular Weight : 196.22 g/mol

- CAS Number : 1330750-47-4

Research indicates that this compound interacts with various biological targets, primarily focusing on its role as an inhibitor of certain enzymes. One prominent area of study is its effect on arginase enzymes, which are involved in the urea cycle and play a critical role in regulating nitric oxide levels in the body.

Biological Activity

- Enzyme Inhibition : Studies have shown that derivatives of this compound exhibit potent inhibition of arginase I and II. For example, a related compound demonstrated IC50 values of 1.3 nM for arginase I and 8.1 nM for arginase II, indicating a strong inhibitory effect that could be leveraged for therapeutic purposes in conditions such as cancer and cardiovascular diseases .

- Antimicrobial Properties : Some analogs of this compound have been evaluated for their antimicrobial activity against various pathogens. These studies suggest potential applications in treating infections caused by resistant strains of bacteria .

Case Study 1: Arginase Inhibition

A study published in Journal of Medicinal Chemistry focused on the design and synthesis of (3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine derivatives. The lead compound showed significant potency as an arginase inhibitor, with implications for treating diseases characterized by elevated arginase activity, such as certain cancers .

Case Study 2: Antimicrobial Activity

In another study, researchers tested a series of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited notable antibacterial effects, suggesting their potential use as new antibiotics in clinical settings .

Research Findings Summary Table

Q & A

Q. What are the key steps in synthesizing (3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid, and how is stereochemical integrity maintained?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Chiral auxiliary incorporation : Use of tert-butoxycarbonyl (Boc) or benzyl carbamate (Cbz) groups to protect the nitrogen during ring functionalization .

- Stereochemical control : Employing organocatalysts or chiral starting materials to enforce the (3R,4S) configuration, with rigorous monitoring via chiral HPLC or polarimetry .

- Carboxylic acid introduction : Selective oxidation or hydrolysis of ester intermediates under controlled pH and temperature .

Q. Which spectroscopic techniques are optimal for confirming the structure and stereochemistry of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify proton environments and carbon backbone, with NOESY confirming spatial arrangements of substituents .

- X-ray crystallography : Resolves absolute stereochemistry and bond angles, critical for validating the (3R,4S) configuration .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature?

- pH stability : The carboxylic acid group is prone to deprotonation at high pH (>9), while the pyridine moiety may protonate under acidic conditions (<3), altering solubility .

- Thermal stability : Decomposition occurs above 150°C; storage at -20°C in inert atmospheres (e.g., argon) is recommended .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve high yield and purity?

- Catalyst selection : Chiral phosphoric acids or transition-metal catalysts (e.g., Ru-BINAP) enhance enantiomeric excess (ee) during cyclization .

- Reaction engineering : Microwave-assisted synthesis reduces reaction time and improves ee by minimizing racemization .

- Workflow design : Chromatography-free purification (e.g., crystallization) maintains stereochemical integrity at scale .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Assay standardization : Normalize cell line viability, protein concentration, and incubation times to reduce variability .

- Orthogonal validation : Cross-check enzyme inhibition (e.g., IC50) with cellular assays (e.g., luciferase reporter) to confirm target engagement .

- Meta-analysis : Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases between biochemical vs. phenotypic assays .

Q. How can molecular targets of this compound be systematically identified?

- Affinity-based profiling : Immobilize the compound on resin for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to candidate receptors (e.g., GPCRs, kinases) .

- CRISPR-Cas9 screening : Genome-wide knockout libraries reveal pathways sensitive to the compound .

Q. How do structural modifications influence pharmacological properties?

- Pyridine substitution : Replacing the 3-pyridinyl group with 4-pyridinyl alters hydrogen-bonding interactions, as shown in docking studies (ΔG binding ±1.2 kcal/mol) .

- Methyl group removal : Eliminating the 1-methyl group reduces metabolic stability (t1/2 decreases from 4.2 to 1.8 hours in microsomes) .

- Salt formation : Dihydrochloride derivatives improve aqueous solubility (logP reduced from 2.1 to 0.7) without affecting target affinity .

Q. What computational methods predict binding modes and interaction dynamics?

- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize targets; validate with free-energy perturbation (FEP) calculations .

- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

- Quantum mechanics/molecular mechanics (QM/MM) : Model electronic interactions at catalytic sites (e.g., charge transfer in enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.